molecular formula C18H21N5O2 B14095306 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one

Cat. No.: B14095306
M. Wt: 339.4 g/mol
InChI Key: DGENZPDVDHDVHQ-UHFFFAOYSA-N
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Description

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a quinazolinone moiety and a pyrimidinone ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 8-methoxy-4-methylquinazolin-2-amine with a suitable pyrimidinone derivative under controlled conditions . The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and yields . The process may also include purification steps like recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted quinazolinone derivatives .

Mechanism of Action

The mechanism of action of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and disrupt its function, leading to cell death in cancer cells . It may also inhibit specific enzymes or receptors involved in various biological processes, contributing to its antimicrobial and anti-inflammatory effects .

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H21N5O2/c1-5-7-13-11(3)20-18(22-16(13)24)23-17-19-10(2)12-8-6-9-14(25-4)15(12)21-17/h6,8-9H,5,7H2,1-4H3,(H2,19,20,21,22,23,24)

InChI Key

DGENZPDVDHDVHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC=C(C3=N2)OC)C)C

Origin of Product

United States

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